molecular formula C25H23ClN4OS B11278002 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide CAS No. 476485-82-2

2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide

Cat. No.: B11278002
CAS No.: 476485-82-2
M. Wt: 463.0 g/mol
InChI Key: JTRHAOROCDYOMY-UHFFFAOYSA-N
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Description

The compound 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide (hereafter referred to as Compound A) is a triazole-based acetamide derivative. Its structure features a 1,2,4-triazole core substituted with a 4-chlorophenyl group at position 5, a 4-methylphenyl group at position 4, and a sulfanyl-acetamide moiety linked to an N-(3,5-dimethylphenyl) group (Figure 1). The molecular formula is C26H24ClN5OS, with a molecular weight of 490.02 g/mol . Key identifiers include CAS RN 476485-82-2 and ChemSpider ID 332947-78-1 .

Triazole derivatives are widely studied for their biological activities, including antiviral, antimicrobial, and anticancer properties. The structural flexibility of the 1,2,4-triazole scaffold allows for extensive modifications, enabling fine-tuning of physicochemical and pharmacological properties .

Properties

CAS No.

476485-82-2

Molecular Formula

C25H23ClN4OS

Molecular Weight

463.0 g/mol

IUPAC Name

2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide

InChI

InChI=1S/C25H23ClN4OS/c1-16-4-10-22(11-5-16)30-24(19-6-8-20(26)9-7-19)28-29-25(30)32-15-23(31)27-21-13-17(2)12-18(3)14-21/h4-14H,15H2,1-3H3,(H,27,31)

InChI Key

JTRHAOROCDYOMY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC(=CC(=C3)C)C)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The synthesis begins with the preparation of the triazole ring. This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of Sulfanyl Group: The next step involves the introduction of the sulfanyl group. This is usually done by reacting the triazole intermediate with thiol compounds under suitable conditions.

    Acetamide Formation: The final step is the formation of the acetamide group. This can be accomplished by reacting the sulfanyl-triazole intermediate with acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the aromatic rings, potentially leading to the formation of dihydro or tetrahydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions (e.g., acidic or basic environments).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydro or tetrahydro derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound has potential applications as an antimicrobial or antifungal agent. Its triazole ring is known for its biological activity, which can be exploited in the development of new drugs.

Medicine

In medicine, the compound could be investigated for its potential as an anti-inflammatory or anticancer agent. The presence of the triazole ring and the sulfanyl group suggests that it might interact with biological targets involved in these diseases.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide likely involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s biological activity by interacting with thiol groups in proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section compares Compound A with four analogous triazole-acetamide derivatives, focusing on structural variations, physicochemical properties, and bioactivity (where available).

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Substituents (Triazole Core) Acetamide N-Substituent Melting Point (°C) Yield (%) Key Bioactivity (if reported) Reference
Compound A (476485-82-2) 4-ClPh, 4-MePh 3,5-diMePh
Compound 15 (15) 4-Ethyl, 4-AcNHPhOCH2 2-Me-5-NO2Ph 207.6–208.5 45 Not specified
N-(2-Chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide 4-Ph, 4-MeS-benzyl 2-ClPh Antifungal (in silico)
2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide (332947-80-5) 4-ClPh, 4-MePh 3-MePh
2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide (477332-63-1) 4-ClPh, 4-MePh 3,4-F2Ph

Key Observations:

Structural Variations :

  • Triazole Core :

  • Compound A and its analogs (e.g., 332947-80-5, 477332-63-1) share the 4-chlorophenyl and 4-methylphenyl groups on the triazole ring, suggesting a conserved pharmacophore for target binding .
  • Compound 15 and the N-(2-chlorophenyl) derivative () feature bulkier substituents (e.g., ethyl, benzyl), which may influence steric interactions in biological systems .
    • Acetamide N-Substituent :
  • Electron-donating groups (e.g., 3,5-dimethylphenyl in Compound A ) may increase lipophilicity, favoring blood-brain barrier penetration .

Physicochemical Properties :

  • Melting points for Compound 15 (207.6–208.5°C) and analogs in (e.g., 238.1–274.0°C) suggest high crystallinity, likely due to hydrogen bonding via acetamide and triazole moieties .
  • Yields for Compound 1518 (45–57%) indicate moderate synthetic efficiency, possibly due to challenges in introducing bulky substituents .

Compound A’s 3,5-dimethylphenyl group may confer unique binding affinities compared to its 3-methylphenyl (332947-80-5) and 3,4-difluorophenyl (477332-63-1) analogs, though experimental data are lacking .

Table 2: Spectroscopic Data Comparison (NMR Chemical Shifts)

Compound δ (H, ppm, Region A) δ (H, ppm, Region B) Inference
Compound A (hypothetical) 7.2–7.4 (aryl H) 2.3–2.5 (CH3) Expected aromatic proton signals and methyl group shifts
Compound 15 7.6–8.1 (NO2Ph) 1.2–1.4 (CH3) Nitro group deshields adjacent protons, altering chemical environment
N-(2-Chlorophenyl) analog () 7.3–7.5 (ClPh) 2.1–2.3 (S-CH3) Methylsulfanyl group causes upfield shifts in neighboring protons

Biological Activity

The compound 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide is a triazole derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the existing literature on its biological activity, including synthesis methods, mechanisms of action, and specific case studies highlighting its efficacy against various pathogens and cancer cell lines.

Structure and Composition

The molecular formula of the compound is C25H23ClN4OSC_{25}H_{23}ClN_4OS with a molecular weight of approximately 480 g/mol. The compound features a triazole ring, which is known for its diverse biological activities, and a sulfanyl group that may enhance its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The primary mechanism involves the inhibition of ergosterol synthesis in fungal cells by targeting cytochrome P450 enzymes, leading to compromised cell membrane integrity.

Case Study:
A study demonstrated that similar triazole compounds exhibited moderate to good activity against pathogens such as Candida albicans and Escherichia coli . The compound's structure suggests it may share these antimicrobial properties due to the presence of the triazole moiety.

Anticancer Activity

Recent investigations have shown promising anticancer effects for triazole derivatives. The compound was tested against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer), using MTT assays to determine cell viability.

Research Findings:

  • IC50 Values: Compounds similar to this triazole derivative have shown IC50 values ranging from 13.004 µg/mL to 28.399 µg/mL against HepG2 cells .
  • Structure-Activity Relationship (SAR): The presence of electron-donating groups on the aromatic rings significantly enhances anti-proliferative activity .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways: By interfering with key enzymes involved in cell wall synthesis or metabolic pathways.
  • Induction of Apoptosis: Triggering programmed cell death in cancer cells through various signaling pathways.
  • Alteration of Membrane Permeability: Disrupting the integrity of microbial membranes leading to cell lysis.

Data Summary Table

Activity TypePathogen/Cell LineIC50 Value (µg/mL)Reference
AntifungalCandida albicansModerate
AntibacterialEscherichia coliModerate
AnticancerHepG213.004
AnticancerMCF-728.399

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